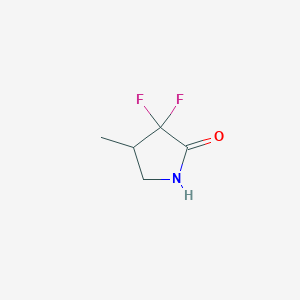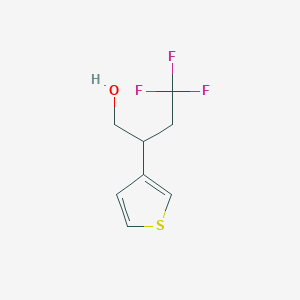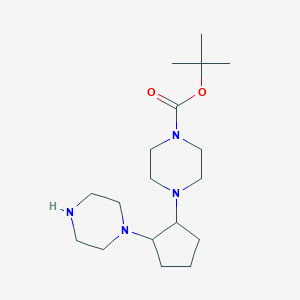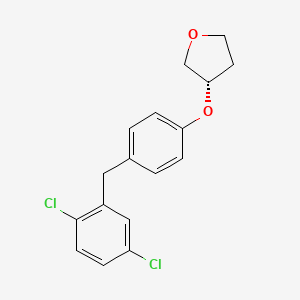![molecular formula C11H10O3 B14884177 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol](/img/structure/B14884177.png)
1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol is an organic compound featuring a benzodioxole ring fused with a butynol group. This compound is notable for its unique structure, which combines aromatic and alkyne functionalities, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkyne Introduction:
Hydroxylation: The final step involves the addition of a hydroxyl group to the alkyne, which can be achieved through hydroboration-oxidation reactions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne can be reduced to an alkene or alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.
Substitution: Electrophiles like bromine or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Formation of 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-one.
Reduction: Formation of 1-(Benzo[d][1,3]dioxol-5-yl)but-3-en-1-ol or 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol.
Substitution: Various substituted benzodioxole derivatives.
Applications De Recherche Scientifique
1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol exerts its effects is largely dependent on its interaction with biological targets. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(Benzo[d][1,3]dioxol-5-yl)ethanone
- 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol
- 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol
Comparison: 1-(Benzo[d][1,3]dioxol-5-yl)but-3-yn-1-ol is unique due to the presence of both an alkyne and a hydroxyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The alkyne group allows for additional functionalization through click chemistry, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C11H10O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h1,4-6,9,12H,3,7H2 |
Clé InChI |
SCAQCHFBFJZIDZ-UHFFFAOYSA-N |
SMILES canonique |
C#CCC(C1=CC2=C(C=C1)OCO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


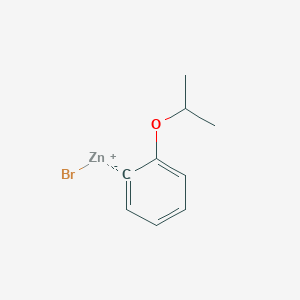
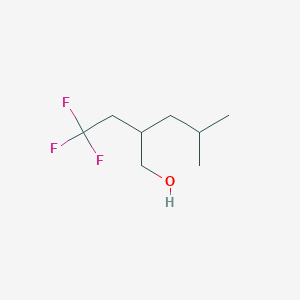

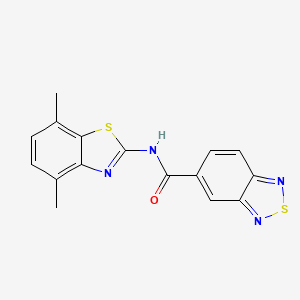
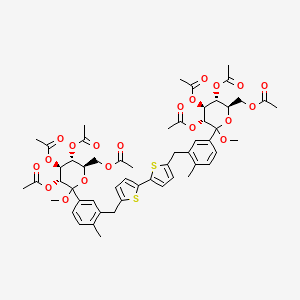
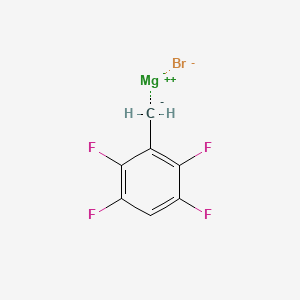
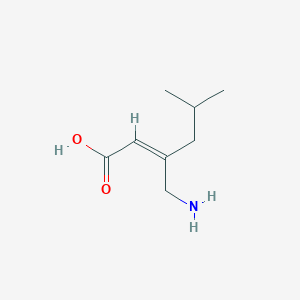
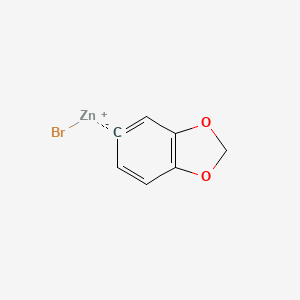
![(5Z)-2-imino-5-[(2-methoxyphenyl)methylidene]-1-methylimidazolidin-4-one](/img/structure/B14884153.png)
![2-Chloro-4-methylpyrido[1,2-e]purine](/img/structure/B14884156.png)
